molecular formula C12H12ClF3O2 B14048940 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14048940
M. Wt: 280.67 g/mol
InChI Key: BJHQMVDETGNXFL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 5-ethoxy-2-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes. The trifluoromethyl group enhances the compound’s ability to bind to active sites, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12ClF3O2

Molecular Weight

280.67 g/mol

IUPAC Name

1-chloro-1-[5-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O2/c1-3-18-8-4-5-10(12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3

InChI Key

BJHQMVDETGNXFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(F)(F)F)C(C(=O)C)Cl

Origin of Product

United States

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